molecular formula C8H14N2O B1630158 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol CAS No. 1007504-11-1

1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol

Cat. No.: B1630158
CAS No.: 1007504-11-1
M. Wt: 154.21 g/mol
InChI Key: QLXNNOQOYZJECH-UHFFFAOYSA-N
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Description

1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound features three methyl groups attached to the pyrazole ring and an ethanol group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol can be synthesized through several methods. One common approach involves the condensation of α, β-unsaturated aldehydes or ketones with hydrazine under microwave irradiation and solvent-free conditions. This method uses a catalyst such as H3[PW12O40]/SiO2, which promotes the condensation reaction efficiently . The reaction typically yields high purity products with good yields (74-90%) and is environmentally friendly.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar condensation reactions. The use of microwave irradiation and solvent-free conditions is advantageous for industrial applications due to its simplicity, cost-effectiveness, and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The methyl groups on the pyrazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.

Major Products Formed

    Oxidation: The major products include aldehydes and carboxylic acids.

    Reduction: The major products are various reduced derivatives of the original compound.

    Substitution: The major products depend on the substituents introduced during the reaction.

Scientific Research Applications

1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine: This compound is similar in structure but contains an amine group instead of an ethanol group.

    1,3,5-trimethyl-1H-pyrazole: This compound lacks the ethanol group and is a simpler pyrazole derivative.

Uniqueness

1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol is unique due to the presence of the ethanol group, which imparts distinct chemical and biological properties. The ethanol group enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(1,3,5-trimethylpyrazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-5-8(7(3)11)6(2)10(4)9-5/h7,11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLXNNOQOYZJECH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20629691
Record name 1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007504-11-1
Record name 1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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